

# 1-Chloropyrrolo[1,2-a]pyrazine chemical structure and properties

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## Compound of Interest

Compound Name: 1-Chloropyrrolo[1,2-a]pyrazine

Cat. No.: B155766

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## 1-Chloropyrrolo[1,2-a]pyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

**1-Chloropyrrolo[1,2-a]pyrazine** is a heterocyclic compound belonging to the pyrrolo[1,2-a]pyrazine class of molecules. While this chemical scaffold has garnered significant interest in medicinal chemistry due to a wide range of biological activities, publicly available scientific literature on the 1-chloro derivative is notably scarce. This guide provides a comprehensive overview of the known information on **1-Chloropyrrolo[1,2-a]pyrazine**, supplemented with data on the broader pyrrolo[1,2-a]pyrazine family to offer context and potential avenues for research. Due to the limited specific data, this document also presents a hypothetical synthetic workflow and discusses the potential biological significance of this understudied molecule.

### Chemical Structure and Physicochemical Properties

The chemical structure of **1-Chloropyrrolo[1,2-a]pyrazine** consists of a fused pyrrole and pyrazine ring system, with a chlorine atom substituted at the 1-position. Basic physicochemical properties, as aggregated from chemical supplier databases, are summarized in the table below. It is important to note that experimental data from peer-reviewed literature is not readily available, and the listed properties are largely based on supplier information.

| Property          | Value  | Source                                     |
|-------------------|--|--|
| CAS Number        | 136927-64-5                                    | Sigma-Aldrich, Chemical Technology Co.,LTD |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> CIN <sub>2</sub> | Sigma-Aldrich, Chemical Technology Co.,LTD |
| Molecular Weight  | 152.58 g/mol                                   | Sigma-Aldrich                              |
| Appearance        | Solid  | Sigma-Aldrich                              |
| SMILES            | <chem>C1C=NC=CN2C1=CC=C2</chem>                | Sigma-Aldrich                              |
| InChI             | 1S/C7H5CIN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H    | Sigma-Aldrich                              |
| Purity            | ≥99% (as stated by some suppliers)             | Chemical Technology Co.,LTD                |

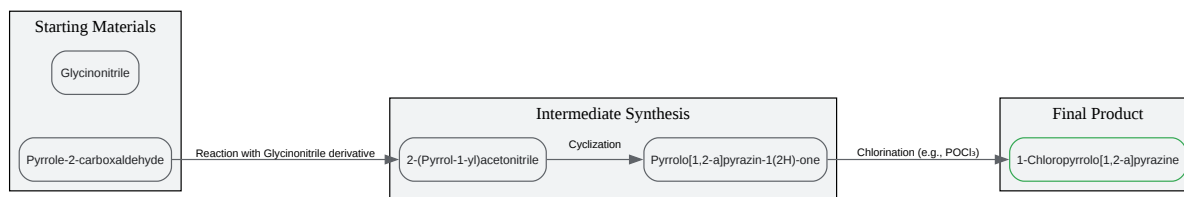
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Chloropyrrolo[1,2-a]pyrazine** is not available in published scientific literature. However, based on general synthetic methods for pyrrolo[1,2-a]pyrazines, a plausible synthetic route can be proposed.

## Hypothetical Synthetic Workflow

A potential synthetic route to **1-Chloropyrrolo[1,2-a]pyrazine** could involve the cyclization of a suitably substituted pyrrole precursor. A common strategy for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the reaction of a 2-substituted pyrrole with an  $\alpha$ -haloketone or a related electrophile, followed by cyclization.

Below is a conceptual workflow for the synthesis of **1-Chloropyrrolo[1,2-a]pyrazine**. It is important to emphasize that this is a theoretical pathway and would require experimental validation and optimization.



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*Hypothetical synthetic workflow for **1-Chloropyrrolo[1,2-a]pyrazine**.*

## General Experimental Considerations (Hypothetical)

- **Step 1: Synthesis of a Pyrrole Precursor:** A suitable starting material would be a pyrrole derivative that can be readily cyclized to form the pyrazine ring. For instance, a reaction between a pyrrole-2-carbaldehyde derivative and an aminoacetonitrile derivative could yield a precursor amenable to cyclization.
- **Step 2: Cyclization to form the Pyrrolo[1,2-a]pyrazinone Core:** The pyrrole precursor could be subjected to cyclization conditions, potentially acid- or base-catalyzed, to form a pyrrolo[1,2-a]pyrazin-1(2H)-one intermediate.
- **Step 3: Chlorination:** The final step would involve the chlorination of the pyrrolo[1,2-a]pyrazin-1(2H)-one. Reagents such as phosphorus oxychloride (POCl<sub>3</sub>) are commonly used for such transformations, converting a keto group to a chloro group.
- **Purification and Characterization:** The final product would require purification, likely through column chromatography, and its structure confirmed by standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, mass spectrometry, and infrared spectroscopy. While some suppliers indicate the availability of spectral data for **1-Chloropyrrolo[1,2-a]pyrazine**, the actual spectra are not publicly accessible in research databases.<sup>[1]</sup>

## Biological Activities and Potential Applications

There are no specific biological studies reported for **1-Chloropyrrolo[1,2-a]pyrazine** in the scientific literature. However, the broader class of pyrrolo[1,2-a]pyrazine derivatives has been investigated for a variety of pharmacological activities. This suggests that the 1-chloro derivative could also possess interesting biological properties and warrants further investigation.

The table below summarizes the reported biological activities of various pyrrolo[1,2-a]pyrazine derivatives.

| Biological Activity | Target/Mechanism   | Reference(s) |
|---------------------|--|--------------|
| Anticancer          | Inhibition of cell viability in human lymphoma U937 cells, potentially via the FTase-p38 signaling axis. |              |
| Antimicrobial       | Antibacterial, antifungal, and antiviral activities have been reported for various derivatives.          | [2]          |
| Kinase Inhibition   | Some derivatives have shown activity as kinase inhibitors, a common mechanism in cancer therapy.         | [3]          |
| Antioxidant         | Certain hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated antioxidant properties. | [2]          |

Given the known activities of this scaffold, **1-Chloropyrrolo[1,2-a]pyrazine** could be a candidate for screening in various disease models, particularly in oncology and infectious diseases. The introduction of a chlorine atom can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.

## Signaling Pathways

Due to the absence of biological studies on **1-Chloropyrrolo[1,2-a]pyrazine**, there is no information available regarding its mechanism of action or any signaling pathways it may modulate. One study on a related derivative suggested a potential link to the FTase-p38 signaling axis in cancer cells, but this is speculative for the 1-chloro analog.<sup>[4]</sup> Further research, including cell-based assays and target identification studies, would be necessary to elucidate its biological function.

## Future Directions and Conclusion

**1-Chloropyrrolo[1,2-a]pyrazine** represents an under-explored area within the medicinally relevant pyrrolo[1,2-a]pyrazine chemical space. The lack of published data presents an opportunity for novel research. Key areas for future investigation include:

- Development and publication of a robust synthetic protocol.
- Full characterization using modern spectroscopic techniques.
- Screening for biological activity against a range of targets, including kinases, microbial pathogens, and cancer cell lines.
- Structure-activity relationship (SAR) studies to understand the role of the 1-chloro substituent.

In conclusion, while a comprehensive technical guide on **1-Chloropyrrolo[1,2-a]pyrazine** is currently limited by the available data, the broader family of pyrrolo[1,2-a]pyrazines demonstrates significant potential for drug discovery and development. This document provides a foundational understanding of what is known and highlights the clear need for further research to unlock the potential of this specific molecule.

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